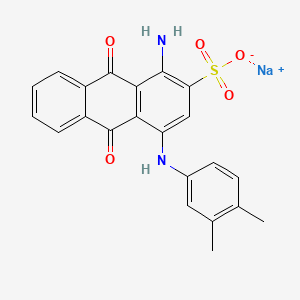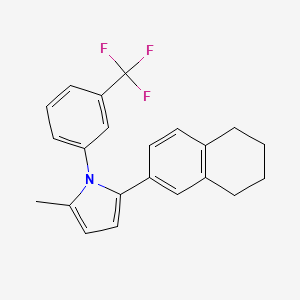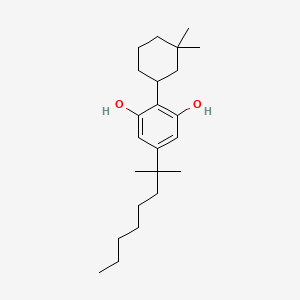
2-(3,3-Dimethylcyclohexyl)-5-(1,1-dimethylheptyl)-1,3-benzenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-Dimethylcyclohexyl)-5-(1,1-dimethylheptyl)-1,3-benzenediol is a synthetic organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylcyclohexyl)-5-(1,1-dimethylheptyl)-1,3-benzenediol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexyl ring: This step involves the cyclization of a suitable precursor to form the cyclohexyl ring with the desired substituents.
Introduction of the benzenediol moiety: This step involves the coupling of the cyclohexyl ring with a benzenediol derivative under specific reaction conditions.
Final modifications: This step includes any necessary modifications to achieve the final structure of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,3-Dimethylcyclohexyl)-5-(1,1-dimethylheptyl)-1,3-benzenediol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-(3,3-Dimethylcyclohexyl)-5-(1,1-dimethylheptyl)-1,3-benzenediol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as its effects on specific disease pathways and its potential as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(3,3-Dimethylcyclohexyl)-5-(1,1-dimethylheptyl)-1,3-benzenediol involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(3,3-Dimethylcyclohexyl)-5-(1,1-dimethylheptyl)-1,3-benzenediol can be compared with other similar compounds, such as:
2-(3,3-Dimethylcyclohexyl)-1,3-benzenediol: This compound lacks the heptyl substituent, which may affect its chemical and biological properties.
5-(1,1-Dimethylheptyl)-1,3-benzenediol: This compound lacks the cyclohexyl substituent, which may also affect its properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
620964-96-7 |
|---|---|
Molekularformel |
C23H38O2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
2-(3,3-dimethylcyclohexyl)-5-(2-methyloctan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C23H38O2/c1-6-7-8-9-13-23(4,5)18-14-19(24)21(20(25)15-18)17-11-10-12-22(2,3)16-17/h14-15,17,24-25H,6-13,16H2,1-5H3 |
InChI-Schlüssel |
WBSPBIRKSHKQQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)O)C2CCCC(C2)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


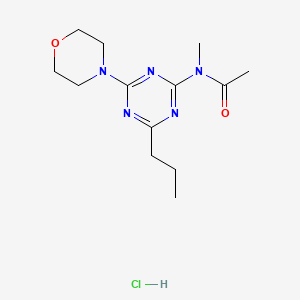
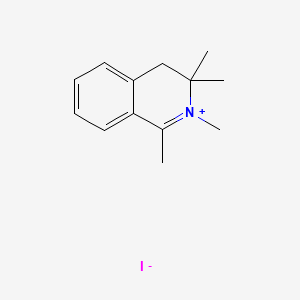
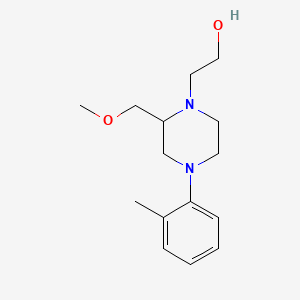
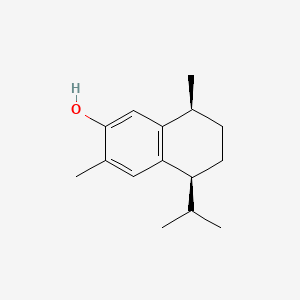
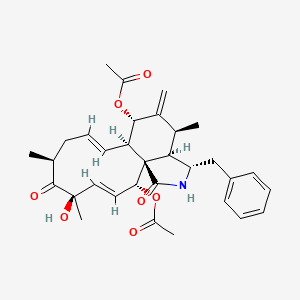
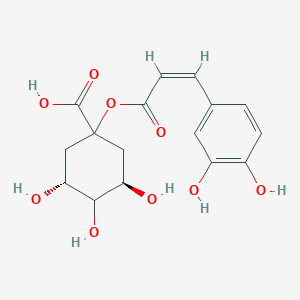
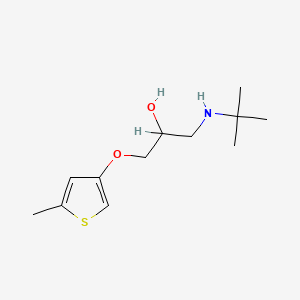
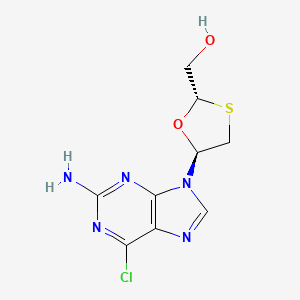
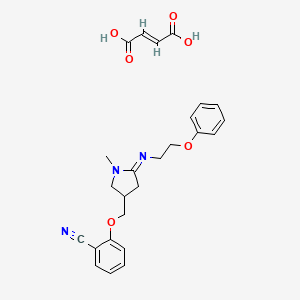
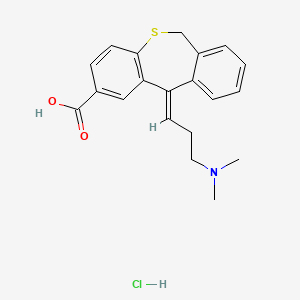
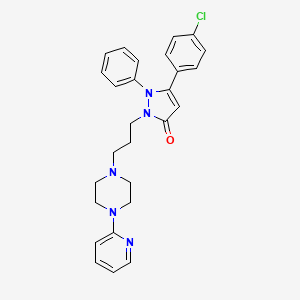
![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride](/img/structure/B12758348.png)
